Salmeterol-d3

Description

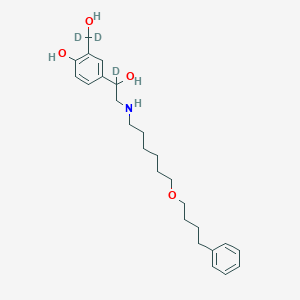

Structure

2D Structure

Properties

IUPAC Name |

4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i20D2,25D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZNNXWQWCKIB-LPUTUNIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449038 | |

| Record name | Salmeterol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497063-94-2 | |

| Record name | Salmeterol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Salmeterol-d3: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Salmeterol-d3, a deuterated analog of the long-acting β2-adrenergic receptor agonist, Salmeterol. Its primary application in research is as an internal standard for the highly accurate and precise quantification of Salmeterol in biological matrices using mass spectrometry-based techniques. This guide details its properties, experimental protocols for its use, and the underlying pharmacological signaling pathways of its non-deuterated counterpart, Salmeterol.

Core Concepts: What is this compound?

This compound is a stable isotope-labeled version of Salmeterol, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it chemically identical to Salmeterol in terms of its biological activity but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[1][2] This key difference allows it to serve as an ideal internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

The primary utility of this compound lies in its ability to correct for variations in sample preparation and instrument response during the analysis of Salmeterol.[1] By adding a known amount of this compound to a biological sample, any loss of the analyte (Salmeterol) during extraction, or fluctuations in the mass spectrometer's signal, will be mirrored by the internal standard. This ensures a highly accurate and precise quantification of Salmeterol concentrations, which is crucial in pharmacokinetic and pharmacodynamic studies.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its application in LC-MS/MS methods for the quantification of Salmeterol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₅H₃₄D₃NO₄ |

| Molecular Weight | 418.6 g/mol |

| CAS Number | 497063-94-2 |

Data sourced from various chemical suppliers.

Table 2: Typical LC-MS/MS Method Parameters for Salmeterol Quantification using this compound

| Parameter | Typical Value/Range |

| Calibration Range | 0.05 - 50.00 pg/mL in human plasma[1] |

| Lower Limit of Quantification (LLOQ) | 0.05 pg/mL in human plasma[1] |

| Internal Standard Concentration | 5 pg[1] or 100 ng/mL[3] |

| Salmeterol MRM Transition | Q1: 416.2 m/z, Q3: 189.1 m/z |

| This compound MRM Transition | Q1: 419.2 m/z, Q3: 189.1 m/z |

| Chromatographic Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile and water with additives (e.g., formic acid or ammonium formate) |

MRM (Multiple Reaction Monitoring) transitions can vary slightly depending on the instrument and specific method.

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of Salmeterol in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

-

Plasma Sample Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood to separate the plasma.

-

Internal Standard Spiking: Add a known amount of this compound solution to each plasma sample.

-

Protein Precipitation: Add a precipitating agent, such as 0.2 M zinc sulfate, to the plasma sample. Vortex the mixture to ensure thorough mixing and then centrifuge at high speed (e.g., 6000 rpm for 5 minutes) to pellet the precipitated proteins.[1]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.[1]

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence is water followed by 25% methanol in water.[1]

-

Elution: Elute the analyte (Salmeterol) and the internal standard (this compound) from the cartridge using an organic solvent like acetonitrile.[1]

-

-

Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen gas at 40°C. Reconstitute the dried residue in a solution compatible with the LC-MS/MS mobile phase.[1]

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 analytical column. Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution (e.g., containing 0.1% formic acid) to separate Salmeterol and this compound from other components in the sample.

-

Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer. Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Salmeterol and this compound (as listed in Table 2).

-

Quantification: Construct a calibration curve by analyzing a series of calibration standards with known concentrations of Salmeterol and a fixed concentration of this compound. Determine the concentration of Salmeterol in the unknown samples by comparing the peak area ratio of Salmeterol to this compound against the calibration curve.

Signaling Pathways and Experimental Workflow Visualizations

Salmeterol Signaling Pathway

Salmeterol is a long-acting β2-adrenergic receptor agonist. Its therapeutic effect in asthma and COPD is primarily due to its ability to relax the smooth muscle in the airways. This is achieved through the activation of the β2-adrenergic receptor signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[2][4]

Figure 1: Salmeterol Signaling Pathway in Airway Smooth Muscle Cells.

Experimental Workflow for Salmeterol Quantification

The following diagram illustrates the typical workflow for quantifying Salmeterol in biological samples using this compound as an internal standard.

Figure 2: Workflow for Salmeterol Quantification using LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its use as an internal standard in LC-MS/MS assays enables the reliable and accurate quantification of Salmeterol in complex biological matrices. Understanding the principles of its application, the detailed experimental protocols, and the underlying pharmacology of Salmeterol is essential for conducting high-quality research and development of respiratory therapeutics.

References

In-Depth Technical Guide: Synthesis and Purification of Deuterated Salmeteral

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Salmeterol, specifically Salmeterol-d3. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Salmeterol in biological matrices by mass spectrometry.

Introduction to Deuterated Salmeterol

Salmeterol is a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Deuterated Salmeterol, most commonly this compound, is a stable isotope-labeled version of the parent drug. The incorporation of deuterium atoms provides a distinct mass signature, allowing for its differentiation from the unlabeled drug in analytical assays without altering its chemical properties.

The most common form, this compound, has the following chemical structure, with deuterium atoms strategically placed at positions less susceptible to metabolic exchange:

-

Chemical Name: 4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol[1]

-

CAS Number: 497063-94-2[1]

-

Molecular Formula: C₂₅H₃₄D₃NO₄

Synthesis of Deuterated Salmeterol (this compound)

A logical approach would involve the synthesis of a deuterated precursor to the phenylmethanamine portion of the molecule, followed by coupling with the side chain. One possible starting material for the synthesis of non-deuterated Salmeterol is p-hydroxybenzaldehyde.[2] A key intermediate in many published syntheses of Salmeterol is N-benzyl-6-(4-phenylbutoxy) hexan-1-amine.[3]

The following diagram illustrates a potential synthetic pathway for this compound:

Caption: Proposed synthetic pathway for this compound.

Plausible Experimental Protocol

The following is a hypothetical, multi-step protocol for the synthesis of this compound.

Step 1: Protection of the starting material

-

4-Hydroxy-3-(hydroxymethyl)benzoic acid methyl ester is reacted with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone) to protect the phenolic and benzylic hydroxyl groups.

-

The product, 4-(benzyloxy)-3-(benzyloxymethyl)benzoic acid methyl ester, is purified by crystallization or column chromatography.

Step 2: Introduction of deuterium atoms via reduction

-

The protected ester is reduced with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), in an anhydrous ether solvent (e.g., THF). This step introduces two deuterium atoms at the benzylic position.

-

The resulting deuterated alcohol, --INVALID-LINK--methanol, is isolated after quenching the reaction with a standard workup procedure.

Step 3: Oxidation to the deuterated aldehyde

-

The deuterated alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane. This step forms the deuterated benzaldehyde.

-

The product, 4-(benzyloxy)-3-(benzyloxymethyl)benzaldehyde-d1, is purified by column chromatography.

Step 4: Bromination

-

The deuterated aldehyde is then brominated, for example, using bromine in the presence of a catalyst, to yield the alpha-bromo ketone, 2-(benzyloxy)-5-(1-bromo-2-deuterioacetyl)benzyl benzoate.

Step 5: Coupling with the side chain

-

The brominated intermediate is coupled with 6-(4-phenylbutoxy)hexan-1-amine in a suitable solvent with a base to form the protected, deuterated Salmeterol intermediate.

Step 6: Deprotection

-

The benzyl protecting groups are removed by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This final step yields this compound.

Purification of Deuterated Salmeterol

High purity of deuterated Salmeterol is crucial for its use as an internal standard. The purification process aims to remove any unreacted starting materials, byproducts, and, importantly, any non-deuterated or partially deuterated Salmeterol species.

Purification Protocol

A multi-step purification process is typically employed:

-

Initial Workup: After the final deprotection step, the crude product is isolated by filtration to remove the catalyst, followed by evaporation of the solvent.

-

Crystallization: The crude this compound can be purified by crystallization from a suitable solvent system, such as isopropanol and n-heptane, which is a method used for the purification of Salmeterol intermediates.[3]

-

Chromatographic Purification: For achieving high chemical and isotopic purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.

The following diagram illustrates a general workflow for the purification and analysis of this compound:

Caption: General purification workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for commercially available deuterated Salmeterol.

Table 1: Specifications of Commercially Available this compound

| Parameter | Specification | Reference |

| Chemical Purity (by HPLC) | ≥97.2% | [4] |

| min 98% | [1] | |

| Isotopic Purity (Atom % D) | 99% | [4] |

| 98% | [1] | |

| Deuterated Forms | ≥99% (d1-d3) | [1] |

Table 2: Isotopic Distribution of a Representative Lot of this compound

| Isotopic Species | Percentage |

| d3 | 94% |

| d2 | 6% |

| d0 | Not detected |

(Note: Data for Table 2 is representative of a commercially available lot and may vary between batches.)

Analytical Methods for Quality Control

To ensure the identity, purity, and isotopic enrichment of the final product, a combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the deuterated Salmeterol.

-

Mass Spectrometry (MS): Confirms the molecular weight of the deuterated compound and determines the isotopic distribution (the relative amounts of d0, d1, d2, d3, etc.). This is crucial for confirming the successful incorporation of deuterium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and to determine the positions of deuterium incorporation by observing the disappearance or reduction of proton signals at the deuterated sites.

Conclusion

The synthesis and purification of deuterated Salmeterol, particularly this compound, is a multi-step process that requires careful control of reaction conditions and rigorous purification to achieve the high chemical and isotopic purity required for its use as an internal standard. While a detailed, publicly available experimental protocol is scarce, a plausible synthetic route can be devised based on known organic chemistry principles. The final product's quality is assured through a combination of chromatographic and spectroscopic analytical techniques. This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of the core aspects of producing this essential analytical tool.

References

The Core Mechanism and Application of Salmeterol-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Salmeterol-d3 as an internal standard in the quantitative bioanalysis of Salmeterol. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the principles and practical methodologies for accurate drug quantification.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative mass spectrometry, particularly in complex biological matrices like plasma, variability in sample preparation and instrument response can lead to inaccurate measurements. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for mitigating these effects. This compound is a deuterated analog of Salmeterol, meaning three hydrogen atoms in the Salmeterol molecule have been replaced with deuterium atoms.

The core principle behind using this compound is isotope dilution mass spectrometry. Since this compound is chemically and physically almost identical to Salmeterol, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, due to the mass difference of three daltons, the mass spectrometer can distinguish between the analyte (Salmeterol) and the internal standard (this compound). By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and precise measurement than relying on the absolute analyte response alone.

The Role of this compound in Bioanalytical Methods

This compound is primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of Salmeterol in biological samples.[1] Its application is crucial for achieving the high sensitivity and accuracy required for drugs like Salmeterol, which are administered in low doses and result in low circulating concentrations in plasma.

The workflow for such an analysis typically involves the following key stages, where this compound plays a vital role in ensuring data integrity:

-

Sample Preparation: Extraction of Salmeterol from the biological matrix.

-

Chromatographic Separation: Separation of Salmeterol from other components in the sample.

-

Mass Spectrometric Detection: Ionization and detection of both Salmeterol and this compound.

Experimental Protocols

Materials and Reagents

-

Salmeterol and this compound reference standards

-

Human plasma (with K2EDTA as anticoagulant)[2]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium trifluoroacetate

-

Zinc sulfate

-

Deionized water

Preparation of Standard and Internal Standard Stock Solutions

-

Prepare a stock solution of Salmeterol at a concentration of 0.200 mg/mL in methanol.[2]

-

Prepare a stock solution of this compound at a concentration of 0.200 mg/mL in methanol.[2]

-

From these stock solutions, prepare working solutions and calibration standards by serial dilution in an appropriate solvent mixture (e.g., water:acetonitrile, 1:1 v/v).[4]

Sample Preparation: Solid Phase Extraction (SPE)

The following is a generalized SPE protocol for the extraction of Salmeterol from human plasma:

-

Sample Pre-treatment: To 400 µL of human plasma, add a known amount of this compound internal standard (e.g., 5 pg).[3]

-

Protein Precipitation: Add 500 µL of 0.2 M zinc sulfate to the plasma sample, vortex, and centrifuge at 6000 rpm for 5 minutes.[3]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[3]

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water to remove interferences.[3]

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of acetonitrile.[3]

-

Drying: Dry the eluate under a stream of nitrogen at 40°C.[3]

-

Reconstitution: Reconstitute the dried sample in 100 µL of a mixture of 60% mobile phase A and 40% mobile phase B.[3]

LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system for analysis.

Chromatographic Conditions:

| Parameter | Value |

| Column | Phenomenex Kinetex 1.7µm EVO C18 100 Å, 100 x 2.1 mm[3] |

| Mobile Phase A | 0.1mM Ammonium trifluoroacetate in water[2] |

| Mobile Phase B | Acetonitrile[2] |

| Flow Rate | 0.3 mL/min[3] |

| Injection Volume | 10 µL[3] |

| Gradient | An 8-minute gradient program is typically used.[3] |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Salmeterol) | 416.30 -> 232.10[5] |

| MRM Transition (this compound) | 419.30 -> 235.20[5] |

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize typical quantitative data from a validated LC-MS/MS method for Salmeterol using this compound as an internal standard.

Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)

| Parameter | Salmeterol | Reference |

| Calibration Range | 0.050 - 50.0 pg/mL | [3] |

| LLOQ | 0.050 pg/mL | [3] |

| Regression Model | Linear, 1/x² weighting | [3] |

| Correlation Coefficient (r) | >0.997 | [3] |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (pg/mL) | Between-Batch Precision (%CV) | Between-Batch Accuracy (% Nominal) | Reference |

| Salmeterol | LLOQ | 2.0 | 6.12 | 100.00 | [5] |

| Low | 6.0 | 1.86 | 98.31 | [5] | |

| Medium | 60 | - | - | [5] | |

| High | 1500 | - | - | [5] |

Note: Specific values for medium and high QC levels were not provided in the cited source.

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of Salmeterol using this compound.

Salmeterol Signaling Pathway

Salmeterol is a long-acting β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic receptor, leading to a cascade of intracellular events that result in bronchodilation.

Caption: Simplified signaling pathway of Salmeterol in airway smooth muscle cells.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Salmeterol in biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variability during sample preparation and analysis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis. The application of these methodologies, coupled with a thorough understanding of the underlying principles, will enable the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

The Gold Standard in Bioanalysis: A Technical Guide to Salmeterol and Salmeterol-d3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences between Salmeterol and its deuterated isotopologue, Salmeterol-d3, in the context of quantitative mass spectrometry. As a potent, long-acting beta2-adrenergic agonist, accurate measurement of Salmeterol in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. This document provides a comprehensive overview of why this compound is the indispensable internal standard for achieving reliable and reproducible results.

The Imperative for an Internal Standard in Mass Spectrometry

Quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to several sources of variability that can compromise data accuracy and precision. These include fluctuations in sample preparation, injection volume, chromatographic performance, and ionization efficiency in the mass spectrometer source. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for this variability.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] These standards, such as this compound, co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample extraction and ionization.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability is normalized, leading to significantly improved data quality.

Physicochemical and Mass Spectrometric Properties

Salmeterol and this compound share identical core structures, with the key difference being the replacement of three hydrogen atoms with deuterium atoms on the hydroxymethyl and alpha-carbon positions.[2] This substitution results in a 3 Dalton mass increase, which is easily resolved by a mass spectrometer, without significantly altering the compound's chromatographic retention time or ionization characteristics.

Table 1: Physicochemical Properties of Salmeterol and this compound

| Property | Salmeterol | This compound | Data Source |

| CAS Number | 89365-50-4 | 497063-94-2 | [3][4] |

| Molecular Formula | C₂₅H₃₇NO₄ | C₂₅H₃₄D₃NO₄ | [3][5] |

| Monoisotopic Mass | 415.2723 g/mol | 418.2911 g/mol | [3][5] |

| Molecular Weight | 415.6 g/mol | 418.6 g/mol | [3][5] |

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the technique of choice. It provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The transitions for Salmeterol and this compound are distinct due to the mass difference.

Table 2: MRM Transitions for Salmeterol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Salmeterol | 416.3 | 232.1 | Positive (ESI+) |

| This compound | 419.3 | 235.2 | Positive (ESI+) |

| Note: These are commonly reported transitions; optimal values may vary slightly depending on the instrument and source conditions. |

Detailed Experimental Protocol for LC-MS/MS Analysis

This section outlines a typical experimental workflow for the quantification of Salmeterol in human plasma using this compound as an internal standard. This protocol is a composite of established methods and should be fully validated for specific laboratory conditions.[6][7]

3.1. Materials and Reagents

-

Salmeterol reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium trifluoroacetate (or other suitable mobile phase modifiers)

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

3.2. Sample Preparation

-

Spiking: To 200 µL of human plasma in a polypropylene tube, add a known concentration of Salmeterol (for calibrators and QCs) and a fixed concentration of this compound working solution (e.g., 100 ng/mL).[6]

-

Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 6000 rpm for 10 minutes to pellet the precipitated proteins.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3.3. LC-MS/MS Conditions

-

LC System: UPLC/HPLC system (e.g., Shimadzu, Waters, Agilent)

-

Column: C18 reverse-phase column (e.g., Discovery C18, 150x4.6mm, 5µm)[6]

-

Mobile Phase A: 0.1mM Ammonium Trifluoroacetate in water[6]

-

Mobile Phase B: Acetonitrile[6]

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., starting at 40% B, ramping to 90% B).

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 15 µL[6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: As listed in Table 2.

The Core Difference: Ensuring Data Integrity

The fundamental advantage of using this compound is the mitigation of analytical error. Without it, any loss of analyte during the multi-step sample preparation would lead to an underestimation of the true concentration. Similarly, fluctuations in instrument response, particularly ion suppression from co-eluting matrix components, would introduce significant inaccuracy.

Because this compound behaves virtually identically to the unlabeled Salmeterol, it experiences the same losses and the same degree of ion suppression or enhancement. The ratio of their signals, therefore, remains constant and accurately reflects the analyte's concentration. This leads to:

-

Improved Accuracy: The results are closer to the true value.

-

Enhanced Precision: There is less variation between replicate measurements.

-

Greater Robustness: The method is less affected by day-to-day variations in instrument performance or matrix differences between patient samples.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. Salmeterol | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. caymanchem.com [caymanchem.com]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 7. sciex.com [sciex.com]

A Technical Guide to Salmeterol-d3: Commercial Availability and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Salmeterol-d3, a deuterated analog of the long-acting β2-adrenergic receptor agonist, Salmeterol. This guide covers its commercial availability, product specifications, and its critical role as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental methodologies for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the signaling pathway of its non-deuterated counterpart, Salmeterol.

Commercial Suppliers and Availability

This compound is readily available from a variety of commercial suppliers specializing in reference standards and isotopically labeled compounds. Researchers can procure this compound for use in a range of laboratory applications, primarily as an internal standard for the quantitative analysis of Salmeterol in biological matrices.[1][2][3][4] The table below summarizes the offerings from several key suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Veeprho | This compound | 497063-94-2 | C25H34D3NO4 | High Purity (details available upon request) | Inquire for details |

| Cayman Chemical | This compound | 497063-94-2 | C25H34D3NO4 | ≥99% deuterated forms (d1-d3) | 1 mg, 5 mg, 10 mg |

| BOC Sciences | (±)-Salmeterol-d3 Xinafoate | 497063-94-2 (base) | C25H34D3NO4 · C11H8O3 | 95% by HPLC; 98% atom D | Inquire for details |

| Simson Pharma Limited | This compound | 497063-94-2 | C25H34D3NO4 | High Quality with Certificate of Analysis | Inquire for details |

| Fisher Scientific (CDN Isotopes) | (±)-Salmeterol-d3 | Not specified | Not specified | Not specified | 0.005 g, 0.01 g |

| Pharmaffiliates | This compound | 497063-94-2 | C25H34D3NO4 | High Purity | Inquire for details |

| Expert Synthesis Solutions | This compound | 497063-94-2 | C25H34D3NO4 | 97.2% by HPLC; 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg |

| Acanthus Research | This compound | 497063-94-2 | C25H34D3NO4 | Not specified | 100 mg |

| Aquigen Bio Sciences | Salmeterol D3 | 497063-94-2 | Not specified | High-quality reference standard | Inquire for details |

| LGC Standards | This compound | 497063-94-2 | C25H34D3NO4 | >95% (HPLC) | 10 mg |

| MedchemExpress | This compound xinafoate | Not specified | Not specified | Not specified | Inquire for details |

Synthesis and Characterization

While detailed proprietary synthesis methods are not publicly disclosed by commercial suppliers, a plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles and published methods for the synthesis of Salmeterol and other deuterated compounds.[5][6] The introduction of deuterium atoms is typically achieved by using deuterated reagents at specific steps in the synthesis.

A generalized workflow for the synthesis of this compound is depicted below. This would likely involve the use of a deuterated reducing agent to introduce deuterium at the benzylic alcohol position and potentially deuterated building blocks for the side chain.

Caption: A generalized workflow for the chemical synthesis of this compound.

Upon synthesis, this compound undergoes rigorous purification, typically by High-Performance Liquid Chromatography (HPLC), to ensure high chemical and isotopic purity.[][8] Characterization and quality control are performed using a suite of analytical techniques, including:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the deuterium labels.

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

A Certificate of Analysis (CoA) accompanying the product provides detailed information on the identity, purity, and isotopic enrichment of the specific batch.[2][9]

Application in Quantitative Bioanalysis: An Experimental Protocol

The primary application of this compound is as an internal standard in the quantification of Salmeterol in biological samples, such as plasma, using LC-MS/MS.[1][10][11][12][13] The stable isotope-labeled internal standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Below is a detailed, representative protocol for the extraction and LC-MS/MS analysis of Salmeterol from human plasma.

Materials and Reagents

-

Salmeterol and this compound reference standards

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To 200 µL of human plasma, add a known concentration of this compound (internal standard). For calibration standards and quality control samples, add the appropriate concentrations of Salmeterol.

-

Precipitation: Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Caption: A typical solid-phase extraction workflow for plasma samples.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Salmeterol from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Salmeterol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically +3 Da compared to Salmeterol).

-

Mechanism of Action of Salmeterol

Salmeterol is a long-acting β2-adrenergic receptor agonist (LABA).[14][15] Its therapeutic effect in asthma and chronic obstructive pulmonary disease (COPD) is mediated through its interaction with β2-adrenergic receptors in the smooth muscle of the airways.

The binding of Salmeterol to the β2-adrenergic receptor activates a Gs protein, which in turn stimulates adenylyl cyclase.[16] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[16] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle, leading to bronchodilation.[16]

The long duration of action of Salmeterol is attributed to its high lipophilicity, allowing it to remain in the vicinity of the β2-adrenergic receptor for an extended period.[14]

Caption: The signaling pathway of Salmeterol leading to bronchodilation.

In addition to its primary bronchodilatory effect, Salmeterol has also been shown to modulate inositol-phosphate signaling in human airway smooth muscle cells and can influence the expression of certain receptors.[17] Furthermore, in combination with corticosteroids like fluticasone, it can enhance the suppression of inflammatory responses.[18]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications, it is recommended to consult the technical documentation provided by the respective suppliers and relevant scientific literature.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS No- 497063-94-2 | Simson Pharma Limited [simsonpharma.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS 497063-94-2 | Cayman Chemical | Biomol.com [biomol.com]

- 5. CN103435505A - Method for synthesizing -salmeterol - Google Patents [patents.google.com]

- 6. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. esschemco.com [esschemco.com]

- 9. Salmeterol D3 | CAS No: 497063-94-2 [aquigenbio.com]

- 10. waters.com [waters.com]

- 11. lcms.cz [lcms.cz]

- 12. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 13. sciex.com [sciex.com]

- 14. Salmeterol - Wikipedia [en.wikipedia.org]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Salmeterol and cytokines modulate inositol-phosphate signalling in human airway smooth muscle cells via regulation at the receptor locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Salmeterol with fluticasone enhances the suppression of IL-8 release and increases the translocation of glucocorticoid receptor by human neutrophils stimulated with cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Salmeterol-d3 in Pharmacokinetic and Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Salmeterol-d3 as an internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) studies of Salmeterol. Detailed protocols for sample analysis, along with summarized clinical data and relevant biological pathways, are presented to facilitate research and development in this area.

Introduction to Salmeterol and the Role of this compound

Salmeterol is a long-acting beta-2 adrenergic receptor agonist (LABA) used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] It works by stimulating beta-2 receptors in the bronchial musculature, leading to smooth muscle relaxation and bronchodilation.[1] Due to its therapeutic importance, understanding the pharmacokinetic and pharmacodynamic profile of Salmeterol is crucial for optimizing dosing regimens and ensuring patient safety.

In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is critical for achieving accurate and precise results.[2][3][4] this compound, a deuterated analog of Salmeterol, serves as an ideal internal standard. It is chemically identical to Salmeterol but has a slightly higher mass due to the presence of three deuterium atoms. This property allows it to be distinguished from the unlabeled drug by the mass spectrometer while co-eluting chromatographically, effectively compensating for variations in sample preparation and instrument response.[2][3]

Pharmacokinetic Studies

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of Salmeterol. Due to the low systemic concentrations of Salmeterol following inhalation, highly sensitive analytical methods are required for its quantification in biological matrices like plasma.[5]

Summarized Pharmacokinetic Data of Salmeterol

The following table summarizes key pharmacokinetic parameters of Salmeterol from various studies.

| Dosage | Formulation | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | Half-life (h) | Reference |

| 50 µg (single dose) | Inhalation Powder | 47.897 | 0.240 | 156.041 | 5.5 | [6] |

| 50 µg (single dose) | MDI | 100 - 200 | 0.08 - 0.25 | Not Reported | Not Reported | [7] |

| 400 µg (single dose) | MDI | 1000 - 2000 | 0.08 - 0.25 | Not Reported | Not Reported | [7] |

| 300 µg | HFA MDI | Lower than CFC | Not Reported | 30% lower than CFC | Not Reported | [8] |

| 100 µg | Easyhaler DPI | Not specified | 0.067 (4.0 min) | Not specified | 11 | [9] |

MDI: Metered-Dose Inhaler, HFA: Hydrofluoroalkane, CFC: Chlorofluorocarbon, DPI: Dry Powder Inhaler

Experimental Protocol: Quantification of Salmeterol in Human Plasma using LC-MS/MS with this compound

This protocol describes a general method for the simultaneous quantification of Salmeterol in human plasma using this compound as an internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.

-

Vortex the samples for 30 seconds.

-

Condition an Oasis PRiME HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.[10]

-

Elute the analytes with 1 mL of methanol.[10]

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

Salmeterol: 416.4 → 232.2 m/z

-

This compound: 419.4 → 232.2 m/z (or similar, depending on deuteration pattern)

-

-

Optimize cone voltage and collision energy for maximum sensitivity.

-

3. Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of Salmeterol.

-

Add a constant amount of this compound to all standards and samples.

-

Generate a calibration curve by plotting the peak area ratio of Salmeterol to this compound against the concentration of Salmeterol.

-

Determine the concentration of Salmeterol in the unknown samples from the calibration curve.

Pharmacokinetic study experimental workflow.

Pharmacodynamic Studies

Pharmacodynamic studies of Salmeterol focus on its therapeutic effects, primarily bronchodilation, as well as potential systemic side effects.

Experimental Protocol: Assessment of Bronchodilation and Systemic Effects

1. Study Design

-

A randomized, double-blind, placebo-controlled crossover study is a common design.

-

Subjects receive single or multiple doses of Salmeterol or placebo on different study days.

2. Pharmacodynamic Endpoints

-

Primary Endpoint (Efficacy):

-

Forced Expiratory Volume in 1 second (FEV1): Measured using spirometry at baseline and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours). The change from baseline FEV1 is the primary measure of bronchodilation.

-

-

Secondary Endpoints (Safety):

-

Heart Rate and Blood Pressure: Monitored at regular intervals.

-

Serum Potassium and Glucose: Blood samples are collected to assess for hypokalemia and effects on glucose metabolism.[11]

-

QTc Interval: Assessed by electrocardiogram (ECG) to monitor for potential cardiac effects.

-

Tremor Assessment: Clinician or patient-rated scales to assess the intensity of any tremors.

-

3. Data Analysis

-

The time course of the pharmacodynamic effects is plotted.

-

Parameters such as the maximum effect (Emax) and the time to maximum effect (TEmax) are determined.

-

The relationship between plasma Salmeterol concentrations (from PK analysis) and the observed pharmacodynamic responses is modeled to establish a PK/PD relationship.

Salmeterol Signaling Pathway

Salmeterol exerts its effects by binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.

Simplified signaling pathway of Salmeterol.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Salmeterol in pharmacokinetic studies. The use of robust and validated LC-MS/MS methods incorporating this compound enables researchers to reliably characterize the pharmacokinetic profile of Salmeterol, which is essential for informing pharmacodynamic assessments and optimizing its clinical use. The protocols and data presented here provide a framework for conducting comprehensive PK/PD studies of Salmeterol.

References

- 1. Salmeterol - Wikipedia [en.wikipedia.org]

- 2. texilajournal.com [texilajournal.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the systemic pharmacodynamic effects and pharmacokinetics of salmeterol delivered by CFC propellant and non-CFC propellant metered dose inhalers in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Salmeterol and Fluticasone Propionate Delivered in Combination via Easyhaler and Diskus Dry Powder Inhalers in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 11. researchgate.net [researchgate.net]

Bioanalytical Method for the Quantification of Salmeterol in Human Plasma Using Salmeterol-d3 as an Internal Standard by LC-MS/MS

Application Note and Protocol

Introduction

Salmeterol is a long-acting beta2-adrenergic agonist (LABA) used in the maintenance and prevention of asthma symptoms and in the maintenance of chronic obstructive pulmonary disease (COPD).[1] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies and clinical monitoring of Salmeterol in human plasma. This document outlines a detailed protocol for the quantification of Salmeterol in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Salmeterol-d3 as the internal standard. The low circulating plasma concentrations of Salmeterol necessitate a highly sensitive analytical method.[2]

Experimental

Materials and Reagents

-

Salmeterol and this compound reference standards were procured from Vivan Lifesciences Pvt. Ltd.[3]

-

Human plasma with K2EDTA as an anticoagulant was obtained from M/S Laxmi Sai Chemical lab.[3]

-

Methanol, acetonitrile, and water (all HPLC grade)

-

Formic acid and ammonium trifluoroacetate

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex C18-SPE or Waters Oasis HLB)[2]

Instrumentation

-

A high-performance liquid chromatography (HPLC) system (e.g., ExionLC AD system or Shimadzu Nexera) was used.[2][4]

-

A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 7500 system or Shimadzu LCMS-8050) equipped with an electrospray ionization (ESI) source was employed for detection.[2][4]

Stock and Working Solutions

Stock solutions of Salmeterol and this compound were prepared in methanol. Working solutions were prepared by diluting the stock solutions with a mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is employed to extract Salmeterol and this compound from human plasma, ensuring a clean extract and minimizing matrix effects.[3]

Protocol:

-

To 400 µL of human plasma, add the internal standard (this compound).[2]

-

Pre-treat the plasma sample by protein precipitation with 500 µL of 0.2 M zinc sulfate.[2]

-

Vortex the mixture and centrifuge at 6000 rpm for 5 minutes.[2]

-

Condition the SPE cartridge (e.g., Phenomenex C18) with 1 mL of methanol followed by 1 mL of water.[2]

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[2]

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water.[2]

-

Elute the analytes with acetonitrile.[2]

-

Dry the eluate under a stream of nitrogen at 40°C.[2]

-

Reconstitute the dried residue with 100 µL of the mobile phase.[2]

LC-MS/MS Analysis

The chromatographic separation is performed on a C18 analytical column. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Phenomenex Kinetex 1.7µm EVO C18, 100 x 2.1 mm[2] or Discovery C18, 150 x 4.6mm, 5µ |

| Mobile Phase A | 0.1mM Ammonium trifluoroacetate in water[3] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL[2] |

| Gradient | A gradient program is used to ensure optimal separation.[2][3] |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Salmeterol | Q1: 415.9 m/z -> Q3: 232.2 m/z[3] |

| This compound | Q1: 419.2 m/z -> Q3: 235.2 m/z[3] |

Method Validation

The method was validated according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 0.050 to 50.0 pg/mL for Salmeterol in human plasma.[2] The regression coefficient (r) was greater than 0.99.[2]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations.

| Analyte | Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |

| Salmeterol | LLOQ (0.050) | 94.91 - 102.75[2] | < 13[2] |

| Low QC | 94.91 - 102.75[2] | < 13[2] | |

| Medium QC | 94.91 - 102.75[2] | < 13[2] | |

| High QC | 94.91 - 102.75[2] | < 13[2] |

Recovery

The extraction recovery of Salmeterol from human plasma was determined to be greater than 80%.[3]

Workflow Diagrams

Caption: Bioanalytical sample preparation and analysis workflow.

Caption: Detailed Solid Phase Extraction (SPE) protocol.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Salmeterol in human plasma using this compound as an internal standard. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix interference and enhancing method reliability.

References

Application Notes & Protocols: Preparation of Salmeterol-d3 Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salmeterol-d3 is the deuterium-labeled form of Salmeterol, a long-acting β2-adrenergic receptor agonist. Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Salmeterol in biological samples using mass spectrometry (MS) or liquid chromatography-mass spectrometry (LC-MS) techniques.[1][2] Accurate and precise preparation of stock and working solutions is critical for reliable experimental results in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[2] This document provides a detailed protocol for the preparation, handling, and storage of this compound solutions.

Physicochemical Properties and Solubility

Summarized below are the key physicochemical properties and solubility data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 6-hydroxy-α3-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethan-α1,α1,α3-d3-ol | [1] |

| CAS Number | 497063-94-2 | [1][3][4] |

| Molecular Formula | C₂₅H₃₄D₃NO₄ | [1][3] |

| Molecular Weight | 418.6 g/mol | [1] |

| Formulation | Solid | [1][3] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

Table 2: Solubility of this compound in Common Solvents

| Solvent | Solubility | Reference |

| DMSO | 100 mM | [1] |

| Ethanol | 50 mM | [1] |

| Chloroform | Slightly Soluble | [5] |

Experimental Protocols

This section details the step-by-step procedures for preparing high-concentration stock solutions and subsequent working solutions of this compound.

Materials and Equipment

-

This compound solid compound

-

High-purity solvents (e.g., DMSO, Ethanol, HPLC-grade Methanol or Acetonitrile)

-

Analytical balance (readable to at least 0.01 mg)

-

Calibrated micropipettes and sterile, nuclease-free tips

-

Class A volumetric flasks

-

Amber glass vials or polypropylene microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Protocol for Preparing a 1 mg/mL Stock Solution

This protocol provides a standard method for preparing a high-concentration primary stock solution.

Safety Precaution: Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation. Always wear appropriate PPE.

-

Equilibration: Allow the vial containing the this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance. Transfer the powder carefully into a clean, appropriately sized volumetric flask (e.g., 1 mL).

-

Solvent Addition: Based on the desired solvent (see Table 2), add a portion of the solvent (e.g., ~0.7 mL of DMSO for a final volume of 1 mL) to the volumetric flask containing the powder.

-

Dissolution: Cap the flask and facilitate dissolution by vortexing for 30-60 seconds. If necessary, sonicate the solution in a room temperature water bath for 5-10 minutes to ensure the solid is completely dissolved.[6][7] Visually inspect the solution against a light source to confirm there are no visible particles.

-

Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the final target volume (e.g., bring the volume to the 1 mL mark on the volumetric flask).

-

Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

Aliquoting and Storage: Dispense the stock solution into small-volume, clearly labeled amber vials or polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[7] For long-term storage, overlaying the solution with an inert gas like argon or nitrogen is recommended to prevent oxidation.[8]

Protocol for Preparing Working Solutions

Working solutions are prepared by serially diluting the stock solution to the desired final concentration for the specific analytical application.

-

Thawing: Retrieve an aliquot of the frozen stock solution. Allow it to thaw completely at room temperature and then briefly vortex to ensure homogeneity.

-

Calculation (Example): To prepare a 1 µg/mL working solution from a 1 mg/mL (1000 µg/mL) stock solution:

-

Use the dilution formula: C₁V₁ = C₂V₂

-

(1000 µg/mL) * V₁ = (1 µg/mL) * (1000 µL)

-

V₁ = 1 µL

-

Therefore, add 1 µL of the 1 mg/mL stock solution to 999 µL of the appropriate diluent (e.g., mobile phase, buffer, or the same solvent used for the stock).

-

-

Dilution: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a vial containing the required volume of diluent.

-

Mixing: Cap the vial and vortex thoroughly for at least 30 seconds to ensure the working solution is completely mixed.

-

Usage: Prepare working solutions fresh daily for optimal performance. If short-term storage is necessary, store at 2-8°C, protected from light.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Table 3: Recommended Storage and Stability Conditions

| Form | Storage Temperature | Duration | Notes | Reference |

| Solid | -20°C | ≥ 4 years | Store in a desiccator, protected from light. | [1] |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [7][8] |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [7] |

| Working Solution | 2-8°C | Prepare Fresh Daily | For best results, use immediately after preparation. | [8] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow for preparing this compound stock and working solutions.

Caption: Workflow for preparing this compound stock and working solutions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | TRC-S090103-10MG | LGC Standards [lgcstandards.com]

- 5. This compound (3-HYDROXYMETHYL-D2, ALPHA-D1) CAS#: 497063-94-2 [m.chemicalbook.com]

- 6. Preparation and Evaluation of Vitamin D3 Supplementation as Transdermal Film-Forming Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application of Salmeterol-d3 in Inhalation Product Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmeterol is a long-acting beta2-adrenergic agonist (LABA) delivered via oral inhalation for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Establishing bioequivalence (BE) for generic inhaled products containing salmeterol is a critical step in their development and regulatory approval. Pharmacokinetic (PK) studies are a cornerstone of these BE assessments, and the use of a stable isotope-labeled internal standard, such as Salmeterol-d3, is essential for accurate and precise quantification of salmeterol in biological matrices. This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of salmeterol-containing inhalation products.

The bioequivalence of a test (T) and reference (R) product is established if their 90% confidence intervals (CIs) for the geometric mean ratios of key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), fall within the acceptance range of 80.00% to 125.00%.[1][2][3]

The Role of this compound as an Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. This compound, a deuterated form of salmeterol, is the ideal internal standard for salmeterol quantification due to the following reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to salmeterol, ensuring it behaves similarly during extraction, chromatography, and ionization.

-

Mass Difference: The deuterium labeling provides a distinct mass difference, allowing for its differentiation from the unlabeled salmeterol by the mass spectrometer.

-

Co-elution: this compound co-elutes with salmeterol, meaning they exit the liquid chromatography column at the same time, which is a critical factor for accurate correction.

-

Minimization of Matrix Effects: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, which are a common challenge in the analysis of complex biological samples like plasma.

Experimental Protocols

Bioanalytical Method: Quantification of Salmeterol in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of salmeterol in human plasma using this compound as an internal standard.

a. Sample Preparation (Solid-Phase Extraction - SPE)

A solid-phase extraction method is commonly used to extract salmeterol and this compound from human plasma.[1][4]

-

Thaw frozen human plasma samples at room temperature.

-

To a 400 µL aliquot of human plasma, add a known amount (e.g., 5 pg) of this compound internal standard solution.[5]

-

Pre-treat the sample by adding 500 µL of 0.2 M zinc sulfate solution, vortex, and centrifuge at 6000 rpm for 5 minutes.[5]

-

Condition a mixed-mode anion exchange or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][5]

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a sequence of solvents, such as water and 25% methanol in water, to remove interfering substances.[5]

-

Elute salmeterol and this compound from the cartridge with an appropriate elution solvent (e.g., 1 mL of methanol).[4]

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.

-

Reconstitute the dried residue in 100-300 µL of the mobile phase.[4][5]

b. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is used for analysis.[1][4]

| Parameter | Recommended Conditions |

| LC System | Shimadzu UFLC or equivalent[1] |

| Analytical Column | ACE 3 C18 (100 mm, 3 mm) or Discovery C18 (150 x 4.6mm, 5µ)[1][4] |

| Mobile Phase | A mixture of Acetonitrile, 5 mM ammonium trifluoroacetate buffer, and isopropyl alcohol[1] or a gradient of 0.1mM Ammonium trifluoroacetate and Acetonitrile[4] |

| Flow Rate | 0.3 - 0.5 mL/min[1][6] |

| Injection Volume | 15 - 50 µL[4][6] |

| Column Temperature | 40 °C[6] |

| Mass Spectrometer | Sciex 5500 or Sciex 6500+ triple quadrupole mass spectrometer[1][4] |

| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |

| MRM Transitions | Salmeterol: 416.3 → 232.1[1] or 415.9 → 232.2[4] This compound: 419.3 → 235.2[1] or 419.2 → 235.2[4] |

c. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of:[7]

-

Selectivity and Specificity

-

Linearity and Range

-

Lower Limit of Quantification (LLOQ)

-

Precision and Accuracy

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and stock solution)

The LLOQ for salmeterol in human plasma is typically in the low pg/mL range (e.g., 0.5-2.5 pg/mL).[6][8]

Pharmacokinetic Bioequivalence Study Protocol

A typical pharmacokinetic bioequivalence study for an inhaled salmeterol product is designed as follows:

a. Study Design

-

Design: Single-dose, randomized, two-period, two-sequence, crossover study.[1][9]

-

Subjects: Healthy adult volunteers.

-

Treatments:

-

Test (T) Product: Generic salmeterol inhalation product.

-

Reference (R) Product: Innovator salmeterol inhalation product.

-

-

Washout Period: A sufficient washout period (e.g., at least 14 days) between treatment periods to ensure complete elimination of the drug from the previous period.[1]

-

Charcoal Block: In some studies, activated charcoal is administered orally to block the gastrointestinal absorption of the swallowed portion of the inhaled dose, allowing for a more direct assessment of pulmonary drug absorption.[1]

b. Dosing and Sample Collection

-

Subjects are trained on the correct use of the inhalation device prior to dosing.[10]

-

A single dose of the test or reference product is administered to the subjects in a fasting state.

-

Serial blood samples are collected in K2EDTA tubes at predetermined time points. A typical sampling schedule includes pre-dose (0 hour) and multiple post-dose time points up to 36 hours.[1] Example sampling times (in hours) are: 0, 0.08, 0.17, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36.[1][11]

-

Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.[1]

c. Pharmacokinetic and Statistical Analysis

-

Plasma concentrations of salmeterol are determined using the validated LC-MS/MS method described above.

-

Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, and Tmax) are calculated for each subject for both test and reference products using non-compartmental analysis.

-

The log-transformed Cmax and AUC values are statistically analyzed using an Analysis of Variance (ANOVA) model.

-

The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUC are calculated.

-

Bioequivalence is concluded if the 90% CIs for both Cmax and AUC fall within the range of 80.00% to 125.00%.[1][2][3]

Data Presentation

The following tables summarize typical quantitative data from bioequivalence studies of salmeterol-containing inhalation products.

Table 1: LC-MS/MS Method Parameters for Salmeterol and this compound

| Parameter | Value | Reference |

| Internal Standard | This compound | [1] |

| Matrix | Human Plasma | [1] |

| Extraction Method | Solid-Phase Extraction (SPE) | [1][4] |

| LC Column | C18 | [1][4] |

| Ionization Mode | Positive ESI | [1] |

| MRM Transition (Salmeterol) | 416.3 → 232.1 m/z | [1] |

| MRM Transition (this compound) | 419.3 → 235.2 m/z | [1] |

| Lower Limit of Quantification | 0.5 - 2.5 pg/mL | [6][8] |

Table 2: Summary of Pharmacokinetic Parameters from a Bioequivalence Study (Example Data)

| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (T/R) [90% CI] |

| Cmax (pg/mL) | 269.48 ± 105.74 | 265.66 ± 87.28 | 101.44 [95.97 - 118.66] |

| AUC0-t (pg*h/mL) | 408.42 ± 155.40 | 401.79 ± 125.32 | 101.60 [92.88 - 103.32] |

| Tmax (h) | 0.08 ± 0.05 | 0.09 ± 0.06 | - |

Data adapted from published bioequivalence studies for illustrative purposes.[7]

Visualizations

Caption: Workflow of a typical crossover bioequivalence study for an inhaled salmeterol product.

Caption: Logical flow for assessing the bioequivalence of two inhalation products.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. sciex.com [sciex.com]

- 6. lcms.cz [lcms.cz]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. Minimizing matrix effects in the development of a method for the determination of salmeterol in human plasma by LC/MS/MS at low pg/mL concentration levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Salmeterol and Fluticasone Propionate Delivered in Combination via Easyhaler and Diskus Dry Powder Inhalers in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Salmeterol Quantification

Welcome to the technical support center for Salmeterol quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during experimental analysis.

Frequently Asked Questions (FAQs)

1. What are the common indicators of matrix effects in my Salmeterol LC-MS/MS assay?

Common indicators of matrix effects include poor accuracy and precision in quality control (QC) samples, non-linear calibration curves, and inconsistent internal standard (IS) responses across different sample lots.[1][2] Matrix effects, caused by co-eluting endogenous or exogenous compounds, can lead to ion suppression or enhancement, which directly impacts the accuracy and reproducibility of your results.[1][3]

A key qualitative method to identify matrix effects is the post-column infusion experiment.[2][4] This involves infusing a constant flow of Salmeterol solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any deviation from the stable baseline signal indicates the presence of ion suppression or enhancement at that specific retention time.[2][4]

2. How can I quantitatively assess the matrix effect for Salmeterol?

The most widely accepted method for quantifying matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of Salmeterol in a solution spiked into a pre-extracted blank matrix (Set B) to the peak area of Salmeterol in a neat solution (Set A). The matrix factor (MF) is calculated using the following formula:

Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement.[1] To account for variability, it is recommended to use at least six different lots of the biological matrix.

Here is a detailed protocol for this assessment:

Experimental Protocol: Quantitative Assessment of Matrix Effect

-

Objective: To quantify the matrix effect on Salmeterol analysis in a specific biological matrix (e.g., human plasma).

-

Materials:

-

Six different lots of blank human plasma (K2EDTA anticoagulant recommended).[5]

-

Salmeterol reference standard.

-

Salmeterol-d3 (or other suitable stable isotope-labeled internal standard).[5]

-

All necessary solvents and reagents for your established extraction procedure (e.g., protein precipitation, solid-phase extraction).

-

-

Procedure:

-

Prepare Set A (Neat Solution): Prepare a solution of Salmeterol and its internal standard in the final reconstitution solvent at a concentration that corresponds to a mid-range QC sample.

-

Prepare Set B (Post-Extraction Spike):

-

For each of the six plasma lots, perform the complete extraction procedure on a blank aliquot.

-

After the final evaporation step, spike the dried extract with the same amount of Salmeterol and internal standard as in Set A, using the reconstitution solvent.

-

-

Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Salmeterol and the internal standard.

-

-

Calculations:

-

Matrix Factor (MF): Calculate the MF for Salmeterol for each plasma lot.

-

Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF using the formula: (MF of Salmeterol) / (MF of Internal Standard)

-

Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the six plasma lots. A %CV of ≤15% is generally considered acceptable.

-

Data Presentation: Example Matrix Effect Assessment

| Plasma Lot | Salmeterol Peak Area (Set B) | IS Peak Area (Set B) | Salmeterol MF | IS MF | IS-Normalized MF |

| 1 | 85,000 | 180,000 | 0.85 | 0.90 | 0.94 |

| 2 | 82,000 | 175,000 | 0.82 | 0.88 | 0.93 |

| 3 | 91,000 | 190,000 | 0.91 | 0.95 | 0.96 |

| 4 | 79,000 | 170,000 | 0.79 | 0.85 | 0.93 |

| 5 | 88,000 | 185,000 | 0.88 | 0.93 | 0.95 |

| 6 | 84,000 | 178,000 | 0.84 | 0.89 | 0.94 |

| Mean | 0.85 | 0.90 | 0.94 | ||

| %CV | 1.2% |

*Assuming a mean peak area of 100,000 for Salmeterol and 200,000 for the IS in the neat solution (Set A).

3. Which sample preparation technique is most effective for minimizing matrix effects for Salmeterol in plasma?

The choice of sample preparation technique significantly impacts the cleanliness of the final extract and, consequently, the extent of matrix effects. For Salmeterol, which is often quantified at very low pg/mL levels, a more rigorous cleanup is generally required.[6]

-

Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind phospholipids and other endogenous components that are known to cause ion suppression.[7]

-

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects as it provides the most thorough cleanup.[5][8] Mixed-mode or polymeric reversed-phase SPE cartridges are often used for the extraction of basic drugs like Salmeterol from plasma.[6]

Experimental Protocol: Comparison of Sample Preparation Techniques

-

Objective: To compare the effectiveness of PPT, LLE, and SPE in reducing matrix effects for Salmeterol quantification.

-

Procedure:

-

Divide a pooled plasma sample into three sets.

-

Spike each set with Salmeterol and an internal standard at a known concentration.

-

Process each set using one of the three extraction methods (PPT, LLE, SPE).

-